2-Propanone, 1-(2-naphthalenyl)-
Overview
Description
. This compound is widely used in scientific research for various purposes due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanone, 1-(2-naphthalenyl)- can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1-(2-naphthalenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield 2-(2-naphthyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid
Reduction: 2-(2-naphthyl)ethanol
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Propanone, 1-(2-naphthalenyl)- is utilized in a wide range of scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of aromatic ketones with biological systems.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the aromatic naphthalene ring can undergo electrophilic substitution . These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
2-Acetylnaphthalene: A positional isomer with similar chemical properties but different reactivity due to the position of the acetyl group.
1-Naphthyl methyl ketone: Another isomer with the acetyl group attached to the 1-position of the naphthalene ring.
Uniqueness
2-Propanone, 1-(2-naphthalenyl)- is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The position of the acetyl group on the 2-position of the naphthalene ring allows for distinct chemical behavior compared to its isomers .
Properties
IUPAC Name |
1-naphthalen-2-ylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHKXIGCVUSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472115 | |
Record name | 1-(2-Naphthyl)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21567-68-0 | |
Record name | 1-(2-Naphthyl)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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